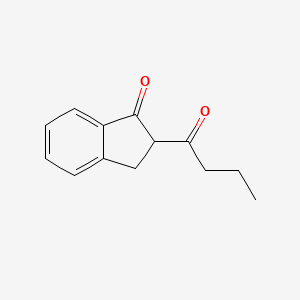

2-Butanoyl-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-butanoyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C13H14O2/c1-2-5-12(14)11-8-9-6-3-4-7-10(9)13(11)15/h3-4,6-7,11H,2,5,8H2,1H3 |

InChI Key |

QCJLXVFKADIPAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1CC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 2 Butanoyl 2,3 Dihydro 1h Inden 1 One and Its Derivatives

Reactions at the Ketone Functionality

The carbonyl group of the indanone ring is a primary site for nucleophilic attack. pressbooks.publibretexts.orglibretexts.orgmasterorganicchemistry.com This reactivity is fundamental to many synthetic transformations of 2-butanoyl-2,3-dihydro-1H-inden-1-one.

Nucleophilic Addition: The electrophilic carbon of the ketone is susceptible to attack by a wide range of nucleophiles. pressbooks.publibretexts.orglibretexts.orgmasterorganicchemistry.com This can lead to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. pressbooks.pub The reactivity of the ketone is influenced by both steric and electronic factors. libretexts.org

Reduction: The ketone functionality can be readily reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk The choice of reducing agent can be critical in achieving desired stereoselectivity, particularly in the synthesis of chiral molecules. wikipedia.orguwindsor.ca Biocatalytic reductions also offer a green and efficient method for the enantioselective reduction of ketones. researchgate.net

Reactions Involving the Butanoyl Side Chain

The butanoyl side chain offers additional reaction sites, primarily through the chemistry of its enolizable alpha-protons.

Enolate Chemistry: The presence of α-hydrogens on the butanoyl side chain allows for the formation of enolates under basic conditions. researchgate.netlibretexts.orgmasterorganicchemistry.com These enolates are potent nucleophiles and can participate in a variety of reactions, including alkylation and halogenation at the α-position. libretexts.orgmnstate.edu The regioselectivity of enolate formation (i.e., which α-proton is removed) can often be controlled by the choice of base and reaction conditions. researchgate.net

Modifications of the Indane Ring System

While the core indane ring is aromatic and thus relatively stable, it can undergo electrophilic substitution reactions under appropriate conditions. The directing effects of the existing substituents will govern the position of substitution on the benzene (B151609) ring.

Derivatization Strategies for Structural Elaboration

The versatile reactivity of this compound has been harnessed to synthesize a diverse range of derivatives. These strategies often involve the condensation of the active methylene (B1212753) group of the indanone or reactions at the ketone functionalities to introduce new molecular scaffolds.

Formation of Chalcone-Type Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are a significant class of compounds with diverse biological activities. The Claisen-Schmidt condensation is a widely employed method for the synthesis of chalcones from ketones and aldehydes. nih.govusm.mynih.govacademicjournals.orgresearchgate.net In the context of this compound, the active methylene group adjacent to the indanone carbonyl can participate in condensation reactions with various aromatic aldehydes to yield indanone-chalcone hybrids. nih.govnih.gov

A series of indanone-chalcone hybrids have been synthesized and evaluated for their biological activities. nih.gov The general synthetic approach involves the base-catalyzed reaction of an indanone with a substituted benzaldehyde.

| Reactant 1 | Reactant 2 | Product |

| 1-Indanone (B140024) | Substituted Benzaldehyde | 2-(substituted-benzylidene)-2,3-dihydro-1H-inden-1-one |

This table showcases the general reaction for the synthesis of indanone-based chalcones.

Introduction of Heterocyclic Moieties

The reactive nature of the dicarbonyl system in this compound and its chalcone (B49325) derivatives makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Pyrazoles: Pyrazoles can be synthesized through the reaction of 1,3-dicarbonyl compounds or α,β-unsaturated ketones with hydrazine (B178648) derivatives. organic-chemistry.orgnih.govchim.itias.ac.in For instance, indanone-chalcone hybrids can react with hydrazine to form pyrazoline intermediates, which can then be oxidized to pyrazoles. Aryl pyrazole-indanone hybrids have been synthesized via the Knoevenagel condensation of pyrazole (B372694) carbaldehydes with indanones. researchgate.net

Pyrimidines: Pyrimidine (B1678525) rings can be constructed from precursors containing a 1,3-dicarbonyl moiety or from chalcones. organic-chemistry.orgresearchgate.netresearchgate.netmdpi.comnih.gov The reaction of chalcones with urea, thiourea (B124793), or guanidine (B92328) in the presence of a base is a common method for the synthesis of pyrimidine derivatives. researchgate.net

Thiazoles: Thiazole (B1198619) derivatives can be synthesized from α-haloketones and thioamides (Hantzsch synthesis) or from α,β-unsaturated ketones. nih.govderpharmachemica.comorganic-chemistry.orgwjrr.orgresearchgate.net The chalcone derivatives of this compound can serve as precursors for thiazole synthesis.

| Precursor | Reagent | Heterocyclic Product |

| Indanone-chalcone | Hydrazine | Pyrazole derivative |

| Indanone-chalcone | Urea/Thiourea | Pyrimidine derivative |

| α-Halogenated Indanone | Thioamide | Thiazole derivative |

This table illustrates the general synthetic pathways to key heterocyclic derivatives from indanone precursors.

Conjugation with Diverse Molecular Scaffolds

The functional groups present in this compound and its derivatives can be utilized for conjugation to other molecular scaffolds, such as peptides and polymers, to create hybrid molecules with novel properties.

Peptide Conjugation: The ketone functionality can be modified to introduce a linker suitable for attachment to peptides. For example, conversion to an oxime or hydrazone can provide a handle for further reaction. Alternatively, functional groups on the indane ring could be used for conjugation. nih.govresearchgate.netmdpi.com

Polymer Conjugation: Indanone-based structures have been incorporated into conjugated polymers. rsc.org The synthetic strategies for creating such materials would involve polymerization reactions that incorporate the indanone moiety into the polymer backbone.

Advanced Spectroscopic Characterization Techniques for 2 Butanoyl 2,3 Dihydro 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic compound. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For 2-Butanoyl-2,3-dihydro-1H-inden-1-one, the spectrum is expected to show distinct signals for the aromatic protons of the indanone ring, the aliphatic protons on the five-membered ring, and the protons of the butanoyl side chain.

The four aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region (typically δ 7.3–7.8 ppm) as a complex set of multiplets due to their distinct chemical environments and spin-spin coupling. The proton at position 7, adjacent to the carbonyl group, is expected to be the most deshielded. The protons of the butanoyl group would show characteristic patterns: a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (B1212753) (CH₂) group, and another methylene group whose signal would be further downfield due to the proximity of a carbonyl group. The protons on the indanone's saturated portion (C2 and C3) would produce complex multiplets due to coupling with each other and, in the case of the C2 proton, with the adjacent protons on the butanoyl chain.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (H-4, H-5, H-6, H-7) | 7.30 - 7.85 | Multiplet (m) |

| Aliphatic CH (H-2) | 3.60 - 3.80 | Multiplet (m) |

| Aliphatic CH₂ (H-3) | 3.00 - 3.30 | Multiplet (m) |

| Butanoyl CH₂-C=O | 2.85 - 3.05 | Triplet (t) |

| Butanoyl CH₂ | 1.60 - 1.80 | Sextet (sxt) |

| Butanoyl CH₃ | 0.90 - 1.10 | Triplet (t) |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum of this compound would be characterized by the presence of two distinct carbonyl signals in the most downfield region (>200 ppm), one for the indanone ketone and one for the butanoyl ketone. libretexts.orgdocbrown.info The aromatic carbons would resonate in the typical range of δ 120–155 ppm. utah.edu The remaining signals in the upfield region would correspond to the aliphatic carbons of the indanone ring and the butanoyl side chain. docbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Indanone, C-1) | ~205 |

| C=O (Butanoyl) | ~210 |

| Quaternary Aromatic (C-3a, C-7a) | 135 - 155 |

| Aromatic CH (C-4, C-5, C-6, C-7) | 124 - 136 |

| Aliphatic CH (C-2) | 50 - 55 |

| Aliphatic CH₂ (C-3) | 30 - 35 |

| Butanoyl CH₂-C=O | 35 - 40 |

| Butanoyl CH₂ | 15 - 20 |

| Butanoyl CH₃ | 10 - 15 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the connectivity between adjacent protons, for example, tracing the coupling from the terminal CH₃ to the adjacent CH₂ in the butanoyl chain, and confirming the relationship between the protons at the C2 and C3 positions of the indanone ring. utah.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each proton signal to a specific carbon in the ¹³C NMR spectrum, for instance, linking the triplet at ~1.0 ppm to the methyl carbon at ~14 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique provides the key data to connect different fragments of the molecule. For this compound, HMBC would show correlations from the protons on the butanoyl chain to the C2 carbon of the indanone ring, and from the C2 proton to the carbonyl carbon of the butanoyl group, unequivocally establishing the position of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is valuable for determining the three-dimensional conformation of the molecule.

DOSY (Diffusion-Ordered Spectroscopy) : DOSY is used to separate the NMR signals of different molecules in a mixture based on their diffusion rates. For a purified sample, this experiment would show all proton signals aligning in a single row, confirming the presence of a single chemical entity.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to its two carbonyl groups. The conjugated ketone of the indanone ring typically absorbs at a slightly lower wavenumber (around 1700 cm⁻¹) compared to the saturated ketone of the butanoyl group (around 1715-1720 cm⁻¹). echemi.comvscht.cz Other key absorptions include C-H stretching vibrations for the aromatic ring (just above 3000 cm⁻¹) and the aliphatic portions (just below 3000 cm⁻¹), as well as C=C stretching vibrations within the aromatic ring (1450-1600 cm⁻¹). docbrown.info

Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3010 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Aliphatic Ketone (Butanoyl) | 1715 - 1725 | Strong |

| C=O Stretch | Conjugated Ketone (Indanone) | 1695 - 1710 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing the molecular weight and offering insights into the structure through fragmentation patterns. The molecular formula of this compound is C₁₃H₁₄O₂, giving it a nominal molecular weight of 202 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺•) at m/z = 202.

The fragmentation pattern is dictated by the most stable ions and neutral losses that can be formed. Key fragmentation pathways for this molecule would involve alpha-cleavage adjacent to the carbonyl groups. Predicted major fragments would include:

An ion at m/z 173 , resulting from the loss of an ethyl radical (•C₂H₅) from the butanoyl side chain.

An acylium ion at m/z 71 , corresponding to the butanoyl fragment [CH₃CH₂CH₂CO]⁺.

An ion at m/z 43 , a common base peak for ketones, corresponding to the propyl fragment [C₃H₇]⁺ or the acetyl fragment [CH₃CO]⁺ from rearrangement, though the former is more direct. docbrown.info

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₁₄O₂. The calculated exact mass for the molecular ion [C₁₃H₁₄O₂]⁺• is 202.0994 u. An experimental HRMS measurement matching this value would provide unambiguous confirmation of the elemental formula, distinguishing it from any other isomers or compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Specific LC-MS analytical methods, including details on columns, mobile phases, and mass spectrometry parameters (e.g., ionization mode, fragmentation patterns), have not been published for this compound. LC-MS is a powerful technique for separating components of a mixture and providing mass information for structural elucidation. researchgate.netamericanelements.com In a typical application, the compound would be separated from a mixture using high-performance liquid chromatography (HPLC) and subsequently ionized and detected by a mass spectrometer to determine its molecular weight and fragmentation patterns. nih.gov However, no studies detailing these parameters or findings for the target compound are available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum for this compound, which would provide information about its electronic transitions, is not documented in available literature. Generally, ketones and aromatic compounds exhibit characteristic absorptions in the UV-Vis range. masterorganicchemistry.com The presence of the conjugated system involving the benzene ring and the enone moiety would be expected to produce distinct absorption bands. The position and intensity of the maximum absorbance (λmax) are influenced by the molecular structure and solvent. masterorganicchemistry.comchembk.com Without experimental data, a detailed analysis of the UV-Vis spectroscopic properties of this compound cannot be provided.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecular Architectures

The 1,3-indandione (B147059) framework, particularly when functionalized at the 2-position with an acyl group like butanoyl, serves as an exemplary building block for constructing intricate molecular architectures. mdpi.comresearchgate.netnih.gov The reactivity of the dicarbonyl unit allows it to act as a synthon in the preparation of diverse tricyclic and polycyclic systems. nih.govacademie-sciences.fr The active methylene (B1212753) group, situated between the two carbonyls, is readily deprotonated, forming a nucleophilic enolate that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This versatility allows chemists to employ 2-acyl-1,3-indandiones in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. nih.gov This approach enhances synthetic efficiency and atom economy. For instance, the indandione moiety can be incorporated into larger, more complex scaffolds through reactions like Knoevenagel condensations and Michael additions, leading to the development of novel compounds with potential applications in various scientific fields. ijpsr.comresearchgate.net The ability to use these derivatives to construct elaborate structures underscores their importance as foundational components in de novo molecular design. nih.gov

Synthesis of Fused and Spirocyclic Scaffolds

A significant application of 2-butanoyl-2,3-dihydro-1H-inden-1-one and related 2-acyl-1,3-indandiones is in the synthesis of fused and spirocyclic compounds, which are prominent structural motifs in many biologically active molecules. nih.govnih.govmdpi.com

Fused Scaffolds: The indandione nucleus can be annulated to form a variety of fused heterocyclic and carbocyclic systems. For example, 2-arylidene-1-indanone systems, which can be derived from 1,3-indandione, react with aminopyrimidines in the presence of an acid catalyst to yield polyheterocyclic indeno-fused pyridopyrimidine scaffolds. nih.gov Similarly, multicomponent reactions involving 1,3-indandione, diamines, and other precursors can lead to the formation of complex indenone-fused compounds like spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene]. nih.gov

Spirocyclic Scaffolds: Spiro compounds, where two rings share a single atom, are of particular interest in medicinal chemistry. The 1,3-indandione moiety is a common component in the synthesis of spirocyclic frameworks. nih.gov A prominent synthetic strategy is the 1,3-dipolar cycloaddition reaction. Azomethine ylides, generated in situ from isatin (B1672199) and sarcosine, react with dipolarophiles to create spiro-pyrrolidine systems. researchgate.netharamaya.edu.et This [3+2] cycloaddition methodology has been successfully used to synthesize chiral spiro[oxindole-3,2′-pyrrolidine] derivatives that incorporate a spiro indane-1,3-dione motif. researchgate.net These reactions often proceed with high yields and good control over stereochemistry. researchgate.netresearchgate.net

| Scaffold Type | Synthetic Method | Key Reactants | Resulting Scaffold Example |

| Fused | Annulation | 2-Arylidene 1-indanone (B140024), 6-aminopyrimidine | Indeno-fused pyridopyrimidine nih.gov |

| Fused | Multi-component | 1,3-Indandione, Diamines, Malononitrile | Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine] nih.gov |

| Spirocyclic | [3+2] Cycloaddition | 2-Ylideneindane-1,3-diones, Isatin-derived ketimines | Spiro[oxindol-3,2'-pyrrolidine] researchgate.net |

| Spirocyclic | 1,3-Dipolar Cycloaddition | 2-Arylidene-1-indanones, Arylnitrile oxides | Spiroisoxazoline researchgate.net |

| Spirocyclic | Michael Addition / Cyclization | 2-Arylidene-1,3-dione, Anhydrides | Spiro-indanedione derivatives nih.gov |

Precursor in Heterocyclic Synthesis

The reactive nature of the β-dicarbonyl system in this compound makes it a valuable precursor for a wide array of heterocyclic compounds. jazanu.edu.sa The two carbonyl groups can react with various dinucleophiles to form five- or six-membered heterocyclic rings.

Common reactions involve condensation with hydrazine (B178648) and its derivatives, or with hydroxylamine (B1172632). stackexchange.com For example, the reaction of 2-cinnamoyl-1,3-indandiones with hydrazine hydrate (B1144303) or hydroxylamine hydrochloride yields 2-(5-phenyl-2-pyrazolinyl)-1,3-indandione and 2-(5-phenyl-2-isoxazolinyl)-1,3-indandione, respectively. researchgate.netresearchgate.net These reactions effectively replace the acyl side chain's carbonyl group and part of its conjugated system with a new heterocyclic ring attached to the indandione core.

Furthermore, reaction with thiourea (B124793) can be used to synthesize pyrimidine-based heterocycles, such as 2-(6-phenyl-2-thioxo-4-pyrimidinyl)-1,3-indandione. researchgate.net The versatility of the 1,3-indandione core also allows for the synthesis of other heterocyclic systems like indenothiazoles through condensation with thiourea derivatives. nih.gov This capacity to serve as a platform for generating diverse heterocyclic structures is a cornerstone of its utility in synthetic chemistry. researchgate.net

| Reagent | Resulting Heterocyclic System |

| Hydrazine Hydrate | Pyrazoline researchgate.netresearchgate.net |

| Hydroxylamine Hydrochloride | Isoxazoline researchgate.netgoogle.com |

| Thiourea | Thioxopyrimidine researchgate.net |

| N-Arylthiourea | Indenothiazole nih.gov |

Utility in Ligand Design and Catalyst Development

The 1,3-dicarbonyl moiety of this compound exists in equilibrium with its enol tautomer. This enolic form contains a β-hydroxy-α,β-unsaturated ketone functionality, which is an excellent chelating motif for coordinating with metal ions. researchgate.net This property makes 2-acyl-1,3-indandione derivatives valuable ligands in coordination chemistry and catalyst development.

These compounds can act as bidentate ligands, coordinating to a metal center through the two oxygen atoms of the deprotonated enolate form. A variety of non-charged metal complexes have been synthesized with divalent metal ions such as copper(II), zinc(II), cobalt(II), and nickel(II). researchgate.net Spectroscopic studies of these complexes have helped to elucidate their geometry; for instance, Cu(II) complexes often adopt a distorted, flattened tetrahedral structure, while other metal complexes may incorporate water molecules to form an octahedral geometry. researchgate.net

The ability of these ligands to form stable complexes has led to investigations of their use as extracting agents for metal ions. academie-sciences.frresearchgate.net While the primary focus has often been on their optical and complexation properties, the resulting metal complexes also hold potential for catalytic applications. The coordination environment provided by the indandione-based ligand can influence the reactivity of the metal center, making these complexes candidates for catalysts in various organic transformations, such as oxidation or cross-coupling reactions. nih.govepfl.ch

| Metal Ion | Proposed Geometry of Complex | Reference |

| Copper(II) | Distorted, flattened tetrahedral | researchgate.net |

| Zinc(II) | Octahedral (with coordinated water) | researchgate.net |

| Cobalt(II) | Octahedral (with coordinated water) | researchgate.net |

| Nickel(II) | Octahedral (with coordinated water) | researchgate.net |

Mechanistic Studies of Reactions Involving 2 Butanoyl 2,3 Dihydro 1h Inden 1 One

Elucidation of Reaction Pathways and Intermediates

Detailed studies elucidating the specific reaction pathways and intermediates for reactions involving 2-Butanoyl-2,3-dihydro-1H-inden-1-one are not available in the reviewed scientific literature. General principles of ketone reactivity suggest that reactions would likely proceed through enolate intermediates.

Table 1: Postulated Intermediates in Reactions of this compound

| Intermediate Type | Proposed Structure | Reaction Context |

| Enolate | [Structure of the enolate of this compound] | Alkylation, Aldol condensation |

| Acylium ion | [Structure of the butanoyl cation] | Friedel-Crafts acylation (synthesis) |

Kinetic Studies of Key Transformations

No kinetic data, such as reaction rates, rate constants, or activation energies, for key transformations of this compound have been reported in the available literature.

Catalytic Cycle Analysis

There is no information available in the scientific literature regarding the analysis of catalytic cycles where this compound is a reactant, product, or intermediate.

Future Perspectives and Emerging Research Avenues for 2 Butanoyl 2,3 Dihydro 1h Inden 1 One

Development of Novel Synthetic Routes

The synthesis of 2-acyl-1,3-indandiones has traditionally been approached through established methods. However, the pursuit of greater efficiency, sustainability, and molecular diversity necessitates the development of novel synthetic routes. For 2-Butanoyl-2,3-dihydro-1H-inden-1-one, future research could focus on several cutting-edge methodologies.

One promising avenue lies in the advancement of C-acylation reactions . While the Claisen condensation of 1,3-indandione (B147059) with a butanoylating agent is a conventional approach, modern catalytic systems could offer significant improvements. The exploration of transition metal catalysts, such as palladium or ruthenium, could facilitate the direct C-H acylation of the 1,3-indandione core, bypassing the need for pre-functionalized starting materials and reducing waste. Furthermore, the use of organocatalysis presents a green alternative, potentially enabling enantioselective syntheses of chiral derivatives.

Another area ripe for exploration is the application of flow chemistry . Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability. Developing a continuous flow synthesis for this compound could streamline its production and make it more accessible for further research and application.

Finally, biocatalytic methods represent a frontier in the synthesis of dicarbonyl compounds. The use of enzymes, either isolated or in whole-cell systems, could provide highly selective and environmentally benign routes to the target molecule. Screening for enzymes capable of performing the acylation of 1,3-indandione with a butanoyl donor could unlock a truly sustainable synthetic pathway.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-H Acylation | High atom economy, reduced waste, potential for asymmetry. | Development of novel palladium, ruthenium, or organocatalysts. |

| Flow Chemistry | Improved yield and safety, scalability, precise reaction control. | Optimization of reactor design and reaction conditions for continuous production. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering for the specific acylation of 1,3-indandione. |

Exploration of Undiscovered Chemical Transformations

The rich chemical functionality of this compound, featuring two carbonyl groups and an active methylene (B1212753) proton, provides a fertile ground for discovering new chemical transformations. The butanoyl side chain introduces unique steric and electronic properties that could lead to reactivity distinct from that of more commonly studied acetyl or benzoyl derivatives.

A key area for future investigation is the selective functionalization of the butanoyl chain . The methylene and methyl groups of the butanoyl moiety offer sites for further chemical modification. Research into selective halogenation, oxidation, or C-H activation at these positions could lead to a diverse array of new derivatives with potentially valuable properties.

The exploration of [3+2] cycloaddition reactions involving the 1,3-dicarbonyl system as a three-atom component is another exciting prospect. While such reactions are known for related compounds, the influence of the butanoyl group on the regioselectivity and stereoselectivity of these cycloadditions remains to be determined. These reactions could provide rapid access to complex spirocyclic and fused heterocyclic systems.

Furthermore, the photochemical reactivity of this compound is an underexplored domain. Irradiation with light could induce novel rearrangements, cyclizations, or fragmentation pathways. Investigating the photochemistry of this compound could lead to the discovery of new photoresponsive materials or synthetic methodologies. For instance, the Norrish Type I cleavage of the acyl group could generate radical species, opening up avenues for radical-mediated transformations.

| Transformation Type | Potential Outcome | Research Direction |

| Side-Chain Functionalization | Novel derivatives with tailored properties. | Selective C-H activation, halogenation, and oxidation of the butanoyl group. |

| [3+2] Cycloadditions | Rapid construction of complex heterocyclic scaffolds. | Investigation of reactions with various dipolarophiles and catalyst systems. |

| Photochemical Reactions | New photoresponsive molecules and synthetic methods. | Study of photorearrangements, cyclizations, and fragmentation pathways upon irradiation. |

Integration into Advanced Functional Materials

The unique electronic and structural features of the indane-1,3-dione core make its derivatives attractive candidates for a variety of advanced functional materials. The butanoyl group in this compound can be envisioned to play a crucial role in tuning the properties of these materials.

In the realm of nonlinear optical (NLO) materials , indandione derivatives have shown promise due to their large molecular hyperpolarizabilities. The butanoyl group, with its electron-donating character, could influence the intramolecular charge transfer within the molecule, potentially enhancing its NLO response. Future research could involve the synthesis of push-pull chromophores incorporating the 2-butanoyl-1,3-indandione moiety and the evaluation of their NLO properties.

The development of novel photoinitiators for polymerization is another exciting avenue. researchgate.net The 1,3-dicarbonyl structure can participate in photochemical reactions that generate radicals, which can then initiate polymerization. researchgate.net The nature of the 2-acyl group can significantly affect the absorption characteristics and the efficiency of radical generation. Investigating this compound as a photoinitiator, particularly for visible-light-induced polymerization, could lead to the development of new photocurable resins and 3D printing materials. researchgate.net

Finally, the potential of this compound in the design of fluorescent sensors and probes warrants exploration. The indandione core can serve as a fluorophore, and the butanoyl group can be modified to include specific recognition elements for detecting ions or biomolecules. The change in the fluorescence properties of the molecule upon binding to a target analyte could form the basis of a highly sensitive and selective sensor.

| Material Application | Role of 2-Butanoyl Group | Future Research Focus |

| Nonlinear Optical Materials | Tuning of electronic properties and molecular hyperpolarizability. | Synthesis and characterization of chromophores for second and third-order NLO applications. spiedigitallibrary.orgresearchgate.net |

| Photoinitiators | Influencing absorption spectra and radical generation efficiency. | Evaluation as a component in photoinitiating systems for free-radical and cationic polymerization. researchgate.net |

| Fluorescent Sensors | Providing a scaffold for the attachment of recognition units. | Design and synthesis of probes for the detection of metal ions, anions, and biologically relevant molecules. |

Q & A

Synthesis and Optimization

Basic Q1: What are the standard synthetic routes for 2-Butanoyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield? Methodological Answer: The compound can be synthesized via acid-catalyzed aldol condensation, Friedel-Crafts acylation, or electrophilic substitution. For example, aldol condensation between 2,3-dihydro-1H-inden-1-one and butanoyl derivatives under acidic conditions (e.g., HCl or AlCl₃) is a common approach. Key parameters include:

- Catalyst selection: Protic acids (H₂SO₄) or Lewis acids (AlCl₃) affect regioselectivity and yield .

- Solvent polarity: Polar aprotic solvents (DMF) enhance electrophilic reactivity, while non-polar solvents (toluene) may reduce side reactions .

- Temperature: Room temperature minimizes decomposition, while elevated temperatures (60–80°C) accelerate kinetics .

Advanced Q1: How can regioselectivity challenges in Friedel-Crafts acylation be mitigated for 2-Butanoyl derivatives? Methodological Answer: Regioselectivity issues arise due to competing acylation at alternative positions (e.g., 1- vs. 2-position). Strategies include:

- Steric directing groups: Introducing substituents (e.g., fluoro at C5/C6) to block undesired sites .

- Catalyst tuning: Using bulky Lewis acids (e.g., FeCl₃·6H₂O) to direct acylation to the less hindered position .

- Computational modeling: DFT studies to predict reactive sites based on electron density maps .

Structural Characterization

Basic Q2: Which spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:

- ¹H/¹³C NMR: Key signals include:

- Aromatic protons (δ 7.2–7.8 ppm) and dihydroindenone protons (δ 2.8–3.2 ppm) .

- Carbonyl resonance (C=O, δ ~200 ppm in ¹³C NMR) .

- HPLC: Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

- Mass spectrometry: Molecular ion peak ([M+H]⁺) at m/z 202.1 (calculated for C₁₃H₁₄O₂) .

Advanced Q2: How are crystallographic disorders resolved in X-ray structures of dihydroindenone derivatives? Methodological Answer:

- SHELX refinement: Use PART and SUMP instructions to model disordered moieties (e.g., butanoyl groups) .

- Twinning analysis: Employ HKLF5 in SHELXL to handle twinning, common in orthorhombic systems .

- Dynamic scattering correction: Apply spherical harmonic models for high-resolution data (<1.0 Å) .

Biological Activity Evaluation

Basic Q3: What in vitro assays are used to assess the bioactivity of this compound derivatives? Methodological Answer:

- Kinase inhibition: FAK or JAK2 inhibition assays using ADP-Glo™ kits to measure IC₅₀ values .

- Anticancer screening: MTT assays against ovarian (SK-OV-3) or prostate (PC-3) cancer cell lines .

- Apoptosis markers: Flow cytometry for Annexin V/PI staining to quantify cell death .

Advanced Q3: How can molecular docking optimize 2-Butanoyl derivatives for kinase targeting? Methodological Answer:

- Active site mapping: Align the butanoyl group with hydrophobic pockets (e.g., FAK’s ATP-binding domain) using AutoDock Vina .

- Free energy calculations: MM-GBSA to rank binding affinities and prioritize synthetic targets .

- SAR analysis: Modify substituents (e.g., fluoro at C5/C6) to enhance H-bonding with catalytic lysine residues .

Safety and Handling

Basic Q4: What safety protocols are recommended for handling this compound? Methodological Answer:

- PPE: Nitrile gloves, lab coat, and ANSI Z87.1-certified goggles .

- Ventilation: Use fume hoods for synthesis and purification steps to avoid inhalation .

- Waste disposal: Segregate halogenated waste (if fluorinated derivatives) for incineration .

Data Analysis and Reproducibility

Basic Q5: How should researchers address conflicting synthetic yields reported in literature? Methodological Answer:

- Parameter replication: Standardize solvent purity (HPLC-grade), catalyst batch, and temperature control .

- Yield normalization: Report yields relative to internal standards (e.g., trifluoromethylbenzene) to account for losses .

Advanced Q5: What statistical methods resolve spectral data discrepancies in dihydroindenone studies? Methodological Answer:

- Multivariate analysis: PCA to identify outlier spectra caused by solvent impurities .

- Error propagation models: Monte Carlo simulations to quantify uncertainty in NMR integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.